molecular formula C4H6FNO B14032781 trans-2-Fluorocyclopropanecarboxamide

trans-2-Fluorocyclopropanecarboxamide

Cat. No.: B14032781
M. Wt: 103.09 g/mol
InChI Key: PHZKRDKMJHXGBR-PWNYCUMCSA-N
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Description

trans-2-Fluorocyclopropanecarboxamide is a specialized fluorinated cyclopropane derivative offered as a key chemical building block for research and development applications. The incorporation of a fluorine atom onto the cyclopropane ring is a well-established strategy in medicinal chemistry to fine-tune the properties of lead compounds. This motif is sought after for its potential to enhance metabolic stability, influence conformation, and modulate lipophilicity, which can be critical for optimizing membrane penetration and pharmacokinetic profiles. In research settings, fluorocyclopropane moieties analogous to this compound have demonstrated significant stereochemical effects on biological activity. For instance, studies on Bruton's tyrosine kinase (Btk) inhibitors have revealed that the activity of fluorocyclopropyl amides is stereodependent, with the (R,R)-stereoisomer identified as a lead compound in one series . Similarly, research on fluorinated analogs of anticancer agents has shown that a single fluorine atom on the cyclopropane ring can improve selectivity, potentially reducing off-target toxicity . The trans-configuration is particularly noteworthy, as the fluorine atom can electronically influence the reactivity and conformation of adjacent substituents on the ring, a phenomenon documented as the "trans-fluorine effect" . This compound is presented as a valuable intermediate for synthesizing novel bioactive molecules and is intended for use by qualified researchers. It is supplied with comprehensive analytical data to ensure identity and purity. This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C4H6FNO

Molecular Weight

103.09 g/mol

IUPAC Name

(1S,2R)-2-fluorocyclopropane-1-carboxamide

InChI

InChI=1S/C4H6FNO/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H2,6,7)/t2-,3-/m1/s1

InChI Key

PHZKRDKMJHXGBR-PWNYCUMCSA-N

Isomeric SMILES

C1[C@H]([C@@H]1F)C(=O)N

Canonical SMILES

C1C(C1F)C(=O)N

Origin of Product

United States

Preparation Methods

Novel Multi-Step Synthetic Route via Phenyl Sulfide Intermediate (Patent WO2018032796A1 / US10385000B2)

A robust and scalable method for synthesizing 2-fluorocyclopropanecarboxylic acid, a key precursor to the amide, was disclosed in patents WO2018032796A1 and US10385000B2. The process is summarized as follows:

Step Reaction Description Reagents / Catalysts Notes
1 Reaction of 1,1-dichloro-1-fluoroethane with thiophenol under basic conditions to form a phenyl sulfide intermediate Base: alkali metal or alkaline earth metal alkoxide/carbonate/hydroxide/hydride Bulk commodity reagents; low cost
2 Oxidation of phenyl sulfide intermediate with Oxone (potassium peroxymonosulfate) Oxone Replaces hazardous mCPBA; safer and scalable
3 Base-induced elimination of oxidized intermediate to yield 1-fluoro-1-benzenesulfonylethylene Base as above Critical for formation of vinyl sulfone intermediate
4 Catalytic cyclopropanation of 1-fluoro-1-benzenesulfonylethylene with ethyl diazoacetate Ruthenium catalyst Formation of cyclopropane intermediate
5 Base-promoted elimination followed by acidification to yield 2-fluorocyclopropanecarboxylic acid Base and acid (HCl, H2SO4, HNO3, or HClO4) High yield, short route, scalable

This method is notable for its use of readily available and inexpensive reagents, avoidance of hazardous oxidants, and improved safety and scalability. The use of Oxone as an oxidant instead of mCPBA significantly enhances operational safety and reduces cost. The ruthenium catalyst facilitates efficient cyclopropanation with good selectivity.

Advantages:

  • Short synthetic route
  • Bulk commodity starting materials
  • Safer oxidation step
  • Improved yield and scalability
  • Cost-effective

Limitations:

  • Requires handling of some reactive intermediates
  • Multi-step process with intermediate purifications

Rhodium-Catalyzed Cyclopropanation Using 1-Fluoro-1-phenylsulfonylethylene (Patent US10385000B2)

An alternative approach developed by Kyorin Pharmaceutical Co., Ltd. (Japan) employs a rhodium-catalyzed carbene transfer reaction:

  • Uses 1-fluoro-1-phenylsulfonylethylene as the olefin substrate
  • Rhodium catalyst mediates cyclopropanation with diazo compounds
  • Achieves excellent trans/cis selectivity (~86:14 ratio)
  • Avoids use of gaseous 1,1-fluorochloroolefin, reducing gas escape and safety risks

Challenges:

  • Preparation of 1-fluoro-1-phenylsulfonylethylene is complex and costly
  • Requires closed reaction conditions for safety

Fluoromethylene Transfer via Fluoromethylsulfonium Salts (Research Article PMC7667865)

A research study demonstrated the synthesis of 2-fluorocyclopropane-1,1-dicarboxylate derivatives using fluoromethylene transfer reagents:

  • Fluoromethylsulfonium salts react with diethyl methylene malonate in a fluoro-Johnson–Corey–Chaykovsky reaction
  • Produces diethyl 2-fluorocyclopropane-1,1-dicarboxylate
  • Partial hydrolysis with LiOH affords monoesters with trans stereochemistry
  • Subsequent amide coupling yields this compound derivatives

This method offers stereoselective access to trans isomers and is useful for medicinal chemistry applications, especially in drug analog synthesis.

Conversion of 2-Fluorocyclopropanecarboxylic Acid to this compound

After obtaining the carboxylic acid or ester intermediate, standard amide formation techniques are applied:

  • Activation of the carboxylic acid (e.g., using coupling agents such as EDC, DCC, or via acid chlorides)
  • Reaction with ammonia or amines to form the amide bond
  • Control of stereochemistry is critical to maintain the trans configuration

The amide formation is typically performed under mild conditions to preserve the cyclopropane ring and fluorine substituent integrity.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Disadvantages
Phenyl sulfide intermediate route (WO2018032796A1) Multi-step, uses Oxone oxidation, ruthenium catalyst Safe, scalable, cost-effective, high yield Multi-step, requires intermediate purifications
Rhodium-catalyzed carbene reaction (US10385000B2) Uses 1-fluoro-1-phenylsulfonylethylene, high trans selectivity High stereoselectivity, avoids gaseous reagents Complex intermediate synthesis, costly, safety concerns
Fluoromethylsulfonium salt fluoromethylene transfer (PMC7667865) Fluoro-Johnson–Corey–Chaykovsky reaction, stereoselective Direct access to trans isomers, useful for drug analogs Specialized reagents, may require careful handling

Summary Table of Key Reagents and Conditions

Step Reagents / Catalysts Conditions Outcome
1 1,1-Dichloro-1-fluoroethane, thiophenol, base (alkoxide/carbonate/hydroxide) Ambient to mild heating Phenyl sulfide intermediate
2 Oxone Aqueous or mixed solvent, controlled temperature Oxidized sulfone intermediate
3 Base (carbonate/hydroxide) Mild heating 1-Fluoro-1-benzenesulfonylethylene
4 Ethyl diazoacetate, ruthenium catalyst Controlled temperature, inert atmosphere Cyclopropane intermediate
5 Base, acid (HCl, H2SO4, etc.) Acidification step 2-Fluorocyclopropanecarboxylic acid
6 Coupling agents (EDC, DCC), ammonia or amines Mild conditions This compound

Chemical Reactions Analysis

Types of Reactions: trans-2-Fluorocyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, trans-2-Fluorocyclopropanecarboxamide is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

Biology: In biological research, the compound is studied for its potential interactions with biological molecules. Its fluorinated nature can enhance binding affinity and specificity in biochemical assays.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.

Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of trans-2-Fluorocyclopropanecarboxamide involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s electronic properties, affecting its binding to enzymes, receptors, or other biomolecules. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs include halogenated cyclopropanes and carboxamide/amine derivatives. Below is a comparative analysis with trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride (CAS 130340-10-2), a closely related compound from the provided evidence:

Property trans-2-Fluorocyclopropanecarboxamide trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride
Molecular Formula C₄H₅FNO (hypothetical) C₃H₆Cl₂FN
Molecular Weight ~117.10 (estimated) 145.99
Functional Group Carboxamide (-CONH₂) Amine hydrochloride (-NH₂·HCl)
Halogen Substituents Fluorine Fluorine + Chlorine
Topological Polar Surface Area (TPSA) ~58 (amide contributes ~40) 26
Hydrogen Bond Donors 2 (amide NH₂) 2 (amine NH₃⁺)
Hydrogen Bond Acceptors 3 (amide O, N) 2 (Cl⁻, F)
Complexity ~70 (estimated) 77.2
Stereocenters 1 (trans-configuration) 2 (undefined)

Key Differences and Implications

  • Functional Groups: The carboxamide group in the target compound enhances polarity and hydrogen-bonding capacity compared to the amine hydrochloride in the analog.
  • Halogen Effects: The dual substitution of chlorine and fluorine in the analog introduces steric bulk and electronic withdrawal, which may reduce metabolic stability compared to the mono-fluorinated carboxamide. Chlorine’s larger size could also hinder membrane permeability .
  • Stereochemistry : The undefined stereocenters in the analog complicate synthesis and purification, whereas the defined trans-configuration in the carboxamide ensures consistent stereoelectronic behavior, critical for structure-activity relationship (SAR) studies .

Pharmacological and Chemical Behavior

  • Metabolic Stability : Fluorine in both compounds reduces oxidative metabolism, but the carboxamide’s higher TPSA may improve renal excretion rates compared to the amine hydrochloride .
  • Reactivity : The carboxamide’s resonance-stabilized structure reduces electrophilicity, making it less prone to nucleophilic attacks than the amine salt, which may undergo dehydrohalogenation or displacement reactions .

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